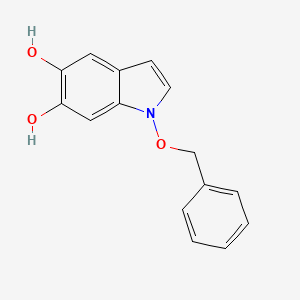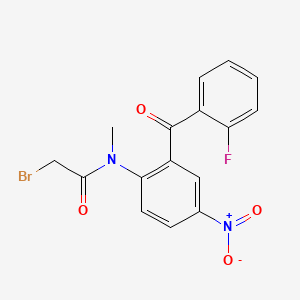
2-Bromo-N-(2-(2-fluorobenzoyl)-4-nitrophenyl)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-N-(2-(2-fluorobenzoyl)-4-nitrophenyl)-N-methylacetamide is a complex organic compound that belongs to the class of benzamides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(2-(2-fluorobenzoyl)-4-nitrophenyl)-N-methylacetamide typically involves a multi-step process starting from commercially available precursors. One common synthetic route includes:
Bromination: The addition of a bromine atom to the aromatic ring.
Fluorination: The addition of a fluorine atom to the benzoyl group.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, bromine or bromine-containing reagents for bromination, and appropriate catalysts for acylation and fluorination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-N-(2-(2-fluorobenzoyl)-4-nitrophenyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogen exchange reactions, particularly involving the bromine and fluorine atoms.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium iodide or potassium fluoride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can lead to the formation of different halogenated compounds.
Applications De Recherche Scientifique
2-Bromo-N-(2-(2-fluorobenzoyl)-4-nitrophenyl)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-N-(2-(2-fluorobenzoyl)-4-nitrophenyl)-N-methylacetamide involves its interaction with specific molecular targets. The presence of multiple functional groups allows it to engage in various biochemical pathways, potentially inhibiting or activating certain enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,4-Difluorophenyl)-2-fluorobenzamide: Similar in structure but with different fluorine substitution patterns.
2-Bromo-N’-(2-fluorobenzoyl)benzohydrazide: Shares the bromine and fluorobenzoyl groups but differs in the presence of a hydrazide group.
Uniqueness
2-Bromo-N-(2-(2-fluorobenzoyl)-4-nitrophenyl)-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Propriétés
Numéro CAS |
70931-08-7 |
|---|---|
Formule moléculaire |
C16H12BrFN2O4 |
Poids moléculaire |
395.18 g/mol |
Nom IUPAC |
2-bromo-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]-N-methylacetamide |
InChI |
InChI=1S/C16H12BrFN2O4/c1-19(15(21)9-17)14-7-6-10(20(23)24)8-12(14)16(22)11-4-2-3-5-13(11)18/h2-8H,9H2,1H3 |
Clé InChI |
XVSYYXIAMSDAFJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2F)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[2.1.1]hexan-5-one](/img/structure/B12936980.png)
![2-(4-Bromophenyl)-3-thioxohexahydroimidazo[1,5-a]pyridin-1(5h)-one](/img/structure/B12936981.png)
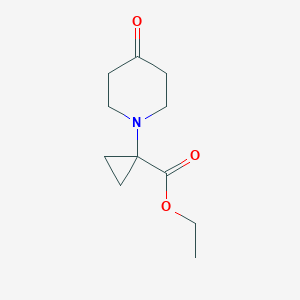
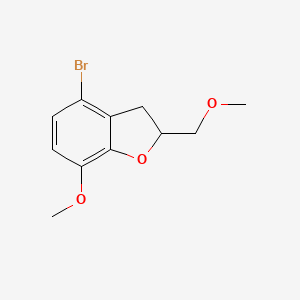
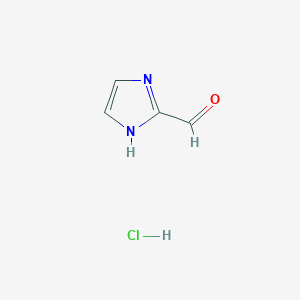

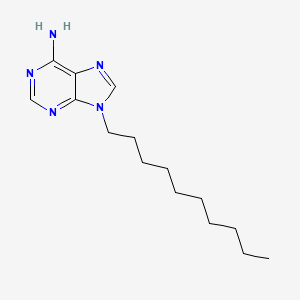
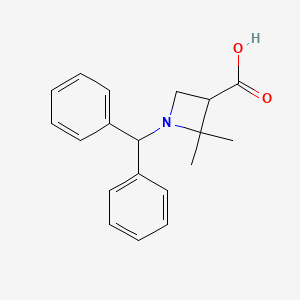
![1-Methyl-1,4-dihydrobenzo[g]pyridazino[1,2-b]phthalazine-6,13-dione](/img/structure/B12937018.png)
![Imidazo[2,1-b]thiazole, 6-(4-chlorophenyl)-2,3-diphenyl-](/img/structure/B12937022.png)
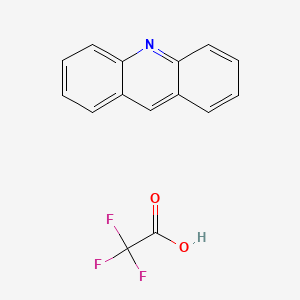
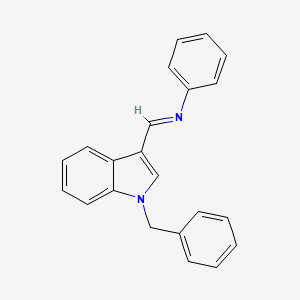
![N-[(2-Hydroxyphenyl)methyl]-D-histidine](/img/structure/B12937035.png)
